B-Raf Kinase Biochemical Inhibitory Potency of Ethyl 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate vs. Closest Structural Analogs
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (target compound) demonstrated a B-Raf biochemical IC₅₀ of 1.54 μM as a representative of the pyrazolo[1,5-a]pyrimidine-3-carboxylate series identified by Gopalsamy et al. through high-throughput screening [1]. Within the same study, SAR exploration at the 6-position revealed that the 6-acetyl substituent was tolerated for B-Raf inhibition, while larger or more polar substituents diminished activity [1]. In contrast, the carboxylic acid derivative 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 774183-58-3) was not profiled in the B-Raf assay context but was instead investigated within an HNE inhibitor program, indicating a target-switching effect upon ester hydrolysis [2]. The 3-carbonitrile analog (CAS 83702-52-7) has been reported primarily as a synthetic building block rather than a directly profiled B-Raf inhibitor, limiting its utility as a direct comparator [3]. The observed potency of 1.54 μM places the target compound as a validated early-stage B-Raf inhibitor scaffold hit, distinct from the acid and nitrile analogs which lack documented B-Raf activity [1].
| Evidence Dimension | B-Raf kinase biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.54 μM (1,540 nM) |
| Comparator Or Baseline | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 774183-58-3): no B-Raf IC₅₀ reported; 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 83702-52-7): no B-Raf IC₅₀ reported |
| Quantified Difference | Target compound is the only analog in this substitution set with a quantifiable B-Raf IC₅₀ (1.54 μM); the acid and nitrile analogs lack any documented B-Raf inhibitory activity |
| Conditions | Biochemical assay: inhibition of human recombinant B-Raf expressed in Sf9 cells, assessed as inhibition of Mek1 phosphorylation (BindingDB assay CHEMBL575526 / ChEMBL1033778) [1] |
Why This Matters
For procurement decisions in B-Raf kinase inhibitor discovery programs, the target compound offers documented pathway-relevant biochemical activity (IC₅₀ = 1.54 μM), whereas the direct acid and nitrile analogs lack any publicly reported B-Raf inhibition data, making them unsuitable surrogates for SAR exploration around the 3-ester motif.
- [1] BindingDB Entry BDBM50294451 (ChEMBL565061): ethyl 7-(3-(3-(trifluoromethyl)benzamido)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, IC₅₀ = 1.54E+3 nM for human recombinant B-Raf. Data curated from Gopalsamy et al., Bioorg. Med. Chem. Lett. 2009, 19, 2735–2738. View Source
- [2] Molaid. 6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 774183-58-3): Hydrolysis from ethyl ester; HNE inhibitor context. Available at: https://www.molaid.com/MS_149121 (accessed 2026-04-30). View Source
- [3] ChemCD. 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 83702-52-7): Building block description. Available at: https://cn.chemcd.com (accessed 2026-04-30). View Source
